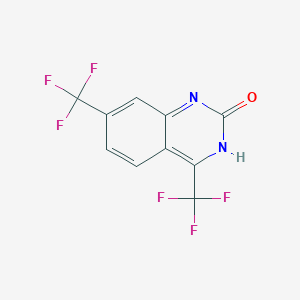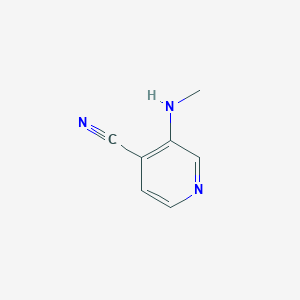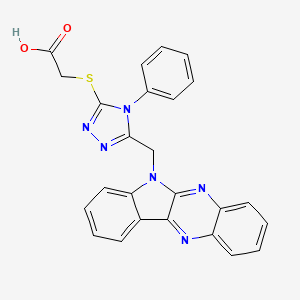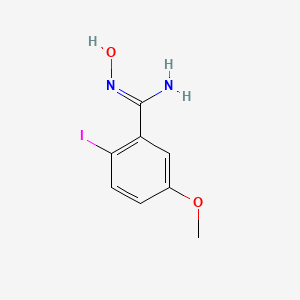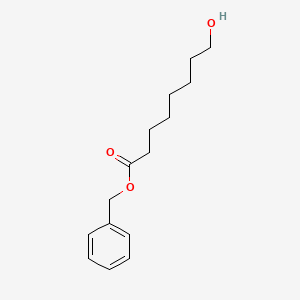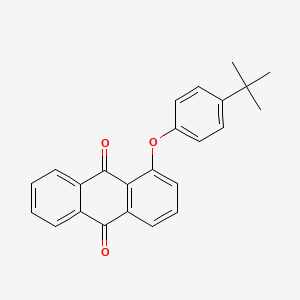
5-Chloro-4-fluoro-1-(triisopropylsilyl)-1H-indole-6-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-4-fluoro-1-(triisopropylsilyl)-1H-indole-6-carboxylic acid is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by the presence of chloro, fluoro, and triisopropylsilyl groups, which impart unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-fluoro-1-(triisopropylsilyl)-1H-indole-6-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis or other methods involving cyclization reactions.
Introduction of the Chloro and Fluoro Groups: Halogenation reactions are used to introduce the chloro and fluoro substituents. These reactions often require specific reagents such as N-chlorosuccinimide (NCS) and Selectfluor.
Triisopropylsilylation: The triisopropylsilyl group is introduced using triisopropylsilyl chloride (TIPS-Cl) in the presence of a base like imidazole.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under high pressure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
5-Chloro-4-fluoro-1-(triisopropylsilyl)-1H-indole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Amines, thiols, sodium hydride (NaH)
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with new functional groups.
科学的研究の応用
5-Chloro-4-fluoro-1-(triisopropylsilyl)-1H-indole-6-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-Chloro-4-fluoro-1-(triisopropylsilyl)-1H-indole-6-carboxylic acid involves its interaction with specific molecular targets. The chloro and fluoro groups can enhance binding affinity to certain enzymes or receptors, while the triisopropylsilyl group can influence the compound’s solubility and stability. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 5-Chloro-4-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
- 5-Chloro-4-fluoro-1-(triisopropylsilanyl)-7-azaindole
Uniqueness
5-Chloro-4-fluoro-1-(triisopropylsilyl)-1H-indole-6-carboxylic acid is unique due to its specific combination of functional groups, which impart distinct chemical properties and reactivity. The presence of the triisopropylsilyl group, in particular, can enhance the compound’s stability and solubility, making it a valuable building block in synthetic chemistry.
特性
分子式 |
C18H25ClFNO2Si |
|---|---|
分子量 |
369.9 g/mol |
IUPAC名 |
5-chloro-4-fluoro-1-tri(propan-2-yl)silylindole-6-carboxylic acid |
InChI |
InChI=1S/C18H25ClFNO2Si/c1-10(2)24(11(3)4,12(5)6)21-8-7-13-15(21)9-14(18(22)23)16(19)17(13)20/h7-12H,1-6H3,(H,22,23) |
InChIキー |
RHONUBFAKCGZSQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C1C=C(C(=C2F)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


